Cholesterylpropionat
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Overview
Description
Cholesterylpropionat, also known as cholesteryl propionate, is a cholesterol derivative. It is a type of cholesteryl ester, which are compounds formed by the esterification of cholesterol with fatty acids. Cholesteryl esters are important components of cell membranes and lipoproteins, playing a crucial role in lipid metabolism and transport.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesterylpropionat can be synthesized through the esterification of cholesterol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the mixture being heated to around 100-120°C for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of enzymatic esterification, where lipase enzymes are used to catalyze the reaction between cholesterol and propionic acid. This method offers advantages such as mild reaction conditions, high specificity, and reduced by-product formation .
Chemical Reactions Analysis
Types of Reactions
Cholesterylpropionat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cholesteryl hydroperoxide and other oxidation products.
Reduction: Reduction of this compound can yield cholesteryl alcohol.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Cholesteryl hydroperoxide, cholesteryl ketone.
Reduction: Cholesteryl alcohol.
Substitution: Various cholesteryl derivatives depending on the nucleophile used.
Scientific Research Applications
Cholesterylpropionat has a wide range of applications in scientific research:
Mechanism of Action
Cholesterylpropionat exerts its effects primarily through its role in lipid metabolism. It is incorporated into lipoproteins, where it participates in the transport of cholesterol and other lipids within the body. The esterification of cholesterol with propionic acid alters its solubility and transport properties, facilitating its incorporation into lipoprotein particles .
Comparison with Similar Compounds
Similar Compounds
- Cholesteryl acetate
- Cholesteryl benzoate
- Cholesteryl chloride
- Cholesteryl oleate
- Cholesteryl valerate
Uniqueness
Cholesterylpropionat is unique due to its specific esterification with propionic acid, which imparts distinct chemical and physical properties. Compared to other cholesteryl esters, this compound may exhibit different solubility, stability, and reactivity, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C31H52O2 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] propanoate |
InChI |
InChI=1S/C31H52O2/c1-7-29(32)33-24-16-18-30(5)23(20-24)14-15-25-27-13-9-12-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h14,21-22,24-28H,7-13,15-20H2,1-6H3/t22?,24?,25-,26?,27+,28+,30?,31?/m1/s1 |
InChI Key |
GKOJQRKTDNOWCX-ZZSQSFQRSA-N |
Isomeric SMILES |
CCC(=O)OC1CCC2([C@H]3CCC4([C@H]([C@H]3CC=C2C1)CCCC4C(C)CCCC(C)C)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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